molecular formula C14H11N B1616423 1-Phenyl-1H-indole CAS No. 31096-91-0

1-Phenyl-1H-indole

Cat. No.: B1616423
CAS No.: 31096-91-0
M. Wt: 193.24 g/mol
InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole is an organic compound that belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its aromatic properties and is often used as a building block in organic synthesis and pharmaceutical research. Its structure consists of an indole core with a phenyl group attached to the nitrogen atom, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Fischer indole synthesis due to its efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the production scale .

Chemical Reactions Analysis

1-Phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-indole varies depending on its application. In biological systems, it often interacts with specific molecular targets such as enzymes and receptors. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system . The pathways involved typically include binding to active sites or altering signal transduction pathways .

Comparison with Similar Compounds

1-Phenyl-1H-indole can be compared with other indole derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The attachment of the phenyl group to the nitrogen atom provides distinct electronic and steric effects compared to other indole derivatives .

Properties

IUPAC Name

1-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFCBQMICVOSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185041
Record name 1H-Indole, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31096-91-0, 16096-33-6
Record name 1H-Indole, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 17.57 g (0.15 mole) of indole, 23.55 g (0.15 mole) of bromobenzene, 21 g of anhydrous potassium carbonate, 0.75 g of CuO, and 30 mL of DMF was stirred and heated under reflux for 43 hours. The cooled mixture was diluted with 200 mL of H2O and extracted with 150 mL of ether. The extract was washed with H2O (2×50 mL) and 50 mL of brine and dried over MgSO4. The oil was chromatographed on the solvent left 35.7 g of brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 15-22 were combined giving 5.86 g (20%) of 1-phenylindole as a yellow oil.
Quantity
17.57 g
Type
reactant
Reaction Step One
Quantity
23.55 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

A suspension of indole (8.2 g), potassium bicarbonate (12 g) and copper (I) iodide (2.7 g) in bromobenzene (70 mL) was refluxed for 3 hours under nitrogen atmosphere. To the mixture copper (I) iodide (11 g) was added and the mixture was refluxed for additional 6 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1) to provide 8.4 g of the title compound. Yield 62%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Reaction Step Two
Yield
62%

Synthesis routes and methods III

Procedure details

A mixture of indole (500 mg, 4.27 mmol), copper(I) iodide (122 mg, 0.64 mmol), cesium carbonate (1.9 g, 6 mmol) and phenyliodide (470 μL, 4.2 mmol) in anhydrous N,N-dimethylformamide (10 mL) was refluxed for 24 hours under a nitrogen atmosphere. The reaction mixture was then filtered and concentrated in vacuo. The residue was partitioned between dichloromethane (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5) to afford the desired product (5a) as a yellow oil (700 mg, 3.62 mmol, 86%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
122 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-indole (176 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: hexanes) to provide 180 mg (93% isolated yield) of the desired product as a light green oil.
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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